molecular formula C8H11N3O2S B13037760 Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate

Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B13037760
M. Wt: 213.26 g/mol
InChI Key: JZJKYDVRSDXNJE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes an amino group, a methylthio group, and an ethyl ester group attached to the pyrimidine ring. It is a white to pale yellow solid with a distinct odor and is stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate can be synthesized through various methods. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final compound . Another method involves refluxing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a suitable amine in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions can produce 2,4-bis(methylthio)pyrimidine .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-(methylthio)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

ethyl 2-amino-4-methylsulfanylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H11N3O2S/c1-3-13-7(12)5-4-10-8(9)11-6(5)14-2/h4H,3H2,1-2H3,(H2,9,10,11)

InChI Key

JZJKYDVRSDXNJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1SC)N

Origin of Product

United States

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